CB1 Receptor Binding Affinity: Bis‑sulfonylated vs. Mono‑sulfonylated Piperazine Analogs
In the CB1 receptor binding assay, the bis‑sulfonylated 2‑methylpiperazine scaffold of CAS 447410‑69‑7 confers a Ki below 100 nM, whereas the mono‑sulfonylated analog 1‑[(4‑ethoxy‑1‑naphthalenyl)sulfonyl]‑4‑methylpiperazine exhibits a Ki > 1,000 nM . This >10‑fold difference demonstrates that the second ethoxynaphthalene‑sulfonyl group is essential for high‑affinity CB1 engagement.
| Evidence Dimension | CB1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki < 100 nM (bis‑sulfonylated scaffold; exact value not publicly disclosed) |
| Comparator Or Baseline | 1‑[(4‑Ethoxy‑1‑naphthalenyl)sulfonyl]‑4‑methylpiperazine: Ki > 1,000 nM |
| Quantified Difference | >10‑fold improvement in affinity |
| Conditions | Radioligand displacement assay using human recombinant CB1 receptor membranes |
Why This Matters
High CB1 binding affinity is a prerequisite for therapeutic efficacy at acceptable doses; the bis‑sulfonylated structure of CAS 447410‑69‑7 provides the necessary target engagement that mono‑sulfonylated analogs lack.
